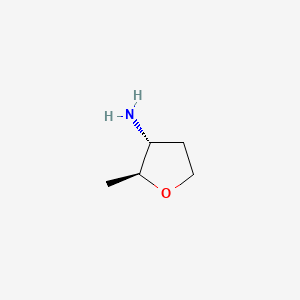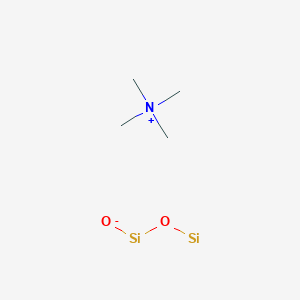
Tetramethylammonium siloxanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylammonium siloxanolate is an organosilicon compound with the chemical formula C₄H₁₇NO₂Si₂. It is a colorless to pale yellow liquid known for its strong irritant odor. This compound is notable for its excellent surface-active properties, making it a valuable emulsifier, wetting agent, and dispersant in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetramethylammonium siloxanolate can be synthesized through the reaction of tetramethylammonium hydroxide with siloxanes. One common method involves heating tetramethylammonium hydroxide with octamethylcyclotetrasiloxane (D₄) at 80°C for 24 hours. This reaction requires an azeotropic agent to facilitate the process .
Industrial Production Methods: In industrial settings, this compound is produced by adding tetramethylammonium hydroxide to a mixture of siloxanes under a dry argon atmosphere. The mixture is stirred at 80°C for 4 hours, followed by 100°C for another 5 hours. The temperature is then quickly raised to 150°C and maintained for 0.5 hours to remove the catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: Tetramethylammonium siloxanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form siloxane-based compounds.
Reduction: It can be reduced under specific conditions to yield different siloxane derivatives.
Substitution: It participates in substitution reactions with other organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and silanes are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various siloxane derivatives, which are used in the production of silicone rubbers, adhesives, and coatings .
Applications De Recherche Scientifique
Tetramethylammonium siloxanolate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of silicone rubbers and other organosilicon compounds.
Biology: Its surface-active properties make it useful in the formulation of biological assays and experiments.
Industry: It is widely used in the production of adhesives, coatings, and sealants.
Mécanisme D'action
Tetramethylammonium siloxanolate exerts its effects through its ability to catalyze various chemical reactions. It acts as a catalyst in the polymerization of siloxanes, facilitating the formation of high-molecular-weight polysiloxanes. The compound’s molecular targets include siloxane monomers, which it helps to crosslink, resulting in the formation of silicone rubbers with enhanced mechanical properties .
Comparaison Avec Des Composés Similaires
Tetramethylammonium hydroxide: Similar in structure but lacks the siloxane component.
Tetramethylammonium chloride: Another quaternary ammonium compound but with different reactivity.
Octamethylcyclotetrasiloxane (D₄): A siloxane compound used in the synthesis of tetramethylammonium siloxanolate.
Uniqueness: this compound is unique due to its dual functionality as both a quaternary ammonium compound and a siloxane derivative. This combination imparts it with exceptional surface-active properties and catalytic abilities, making it highly valuable in various industrial and research applications .
Propriétés
Formule moléculaire |
C4H12NO2Si2 |
|---|---|
Poids moléculaire |
162.31 g/mol |
InChI |
InChI=1S/C4H12N.O2Si2/c1-5(2,3)4;1-4-2-3/h1-4H3;/q+1;-1 |
Clé InChI |
OJDTZDQFYQKREH-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)C.[O-][Si]O[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13829752.png)
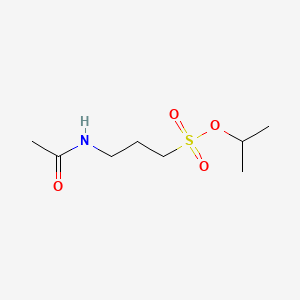
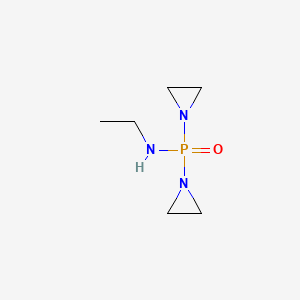
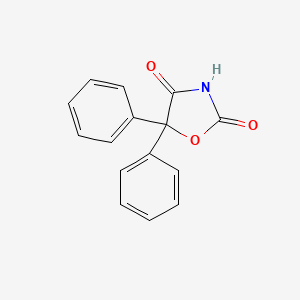
![(aS,1S,4S,4aS,8aR)-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol; [1S-[1a(R*),4ss,4ass,8aa]]-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol](/img/structure/B13829765.png)
![tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate](/img/structure/B13829768.png)
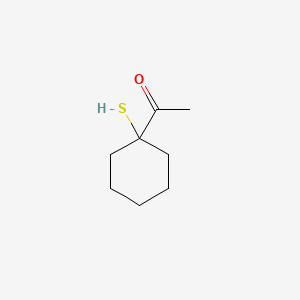

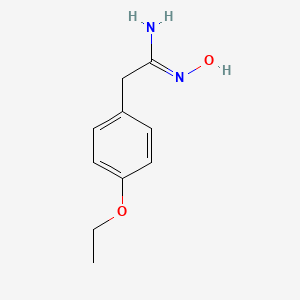
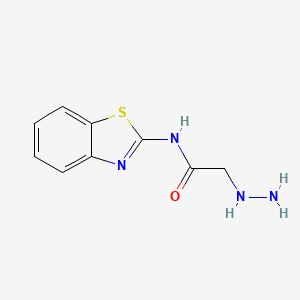
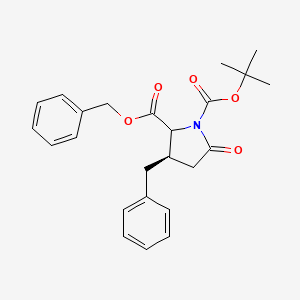
![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)

